(R)-8-Bromo-2-aminotetralin

Overview

Description

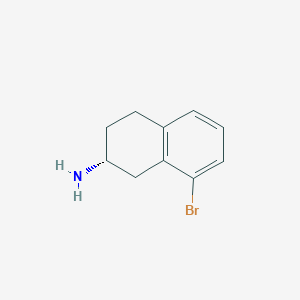

®-8-Bromo-2-aminotetralin is a chiral compound belonging to the class of aminotetralins. This compound is characterized by the presence of a bromine atom at the 8th position and an amino group at the 2nd position on the tetralin ring. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the tetralin ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of ®-8-Bromo-2-aminotetralin may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: ®-8-Bromo-2-aminotetralin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced products like amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: ®-8-Bromo-2-aminotetralin is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including receptors and enzymes. Its chiral nature makes it valuable in studying stereoselective biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or pathways.

Industry: In the industrial sector, ®-8-Bromo-2-aminotetralin is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties and functions.

Mechanism of Action

The mechanism of action of ®-8-Bromo-2-aminotetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ®-configuration can result in selective binding to chiral receptors, leading to distinct pharmacological effects.

Comparison with Similar Compounds

(S)-8-Bromo-2-aminotetralin: The enantiomer of ®-8-Bromo-2-aminotetralin, differing in the spatial arrangement of atoms around the chiral center.

8-Bromo-2-aminotetralin: The racemic mixture containing both ®- and (S)-enantiomers.

2-Aminotetralin: The parent compound without the bromine substitution.

Uniqueness: ®-8-Bromo-2-aminotetralin is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or the racemic mixture. The presence of the bromine atom at the 8th position also contributes to its distinct chemical and biological properties.

Biological Activity

(R)-8-Bromo-2-aminotetralin is a chiral compound that belongs to the aminotetralin class, characterized by a bromine atom at the 8th position and an amino group at the 2nd position of the tetralin ring. This unique structure influences its biological activity significantly, particularly in relation to its interactions with various receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The stereochemistry of this compound plays a crucial role in its biological functions. The bromine atom and amino group facilitate binding to specific molecular targets, leading to varied pharmacological effects. The compound's mechanism of action primarily involves:

- Receptor Binding : this compound interacts selectively with dopamine receptors, particularly the D2 subtype, which is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

- Influence on Signaling Pathways : Through its receptor interactions, this compound can modulate downstream signaling pathways that affect mood and motor control.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-8-Bromo-2-aminotetralin | Enantiomer of this compound | Higher affinity for D2 receptors |

| 2-Aminotetralin | Lacks bromine substituent | Lower selectivity for dopamine receptors |

| 1-(3-Dimethylaminopropyl)-N-(4-methoxybenzyl)indole | Different scaffold | Cannabinoid receptor activity |

| 3-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Serotonergic activity |

The presence of the bromine atom in this compound enhances its selectivity and potency at dopamine receptors compared to other compounds.

Case Studies and Research Findings

-

Dopamine Receptor Interaction :

A study demonstrated that this compound exhibits selective binding to D2 receptors, influencing dopaminergic signaling pathways. This selectivity is crucial for its potential application in treating conditions like schizophrenia. -

Pharmacological Evaluation :

Research has shown that the compound can act as a lead in developing new drugs targeting specific neuropsychiatric disorders. Its unique structure allows for modifications that could enhance its therapeutic profile . -

Synthesis and Derivative Studies :

Various synthesis methods have been reported for producing this compound and its derivatives, allowing researchers to explore their biological activities systematically. These studies often focus on optimizing binding affinities and assessing pharmacological effects across different receptor types .

Properties

IUPAC Name |

(2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLDZYAFGPNHL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628468 | |

| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161661-17-2 | |

| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.